6-amino-1-methyl-1H-indole-3-carboxylic acid 6-amino-1-methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520035
InChI: InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14)
SMILES: CN1C=C(C2=C1C=C(C=C2)N)C(=O)O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

6-amino-1-methyl-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC13520035

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

6-amino-1-methyl-1H-indole-3-carboxylic acid -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 6-amino-1-methylindole-3-carboxylic acid
Standard InChI InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14)
Standard InChI Key UDBHAWXAHRQVEX-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C=C(C=C2)N)C(=O)O
Canonical SMILES CN1C=C(C2=C1C=C(C=C2)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic indole system substituted with three functional groups:

  • Methyl group at position 1 (N1-CH3\text{N1-CH}_3).

  • Amino group (-NH2_2) at position 6.

  • Carboxylic acid (-COOH) at position 3.

The IUPAC name is 6-amino-1-methylindole-3-carboxylic acid, and its SMILES representation is CN1C=C(C2=C1C=C(C=C2)N)C(=O)O\text{CN1C=C(C2=C1C=C(C=C2)N)C(=O)O} . The planar indole ring facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight190.20 g/mol
Purity≥95%
LogP (Partition Coefficient)~1.2 (estimated)
Solubility (pH 6.5)5.8 mM (thermodynamic)
pKa (Carboxylic Acid)~4.7

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits characteristic signals for the methyl group (~3.7 ppm), aromatic protons (6.5–7.8 ppm), and carboxylic acid proton (~13 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 191.1 [M+H]+^+ .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalizing the indole core through sequential substitutions. A patented method for analogous compounds (e.g., 1-methylindazole-3-carboxylic acid) involves reacting indazole-3-carboxylic acid with methylating agents in polar solvents containing alkaline earth metal alkoxides . For 6-amino-1-methyl-1H-indole-3-carboxylic acid, a plausible pathway includes:

  • Methylation: Introducing the methyl group at N1 using methyl iodide under basic conditions.

  • Nitration/Reduction: Introducing the amino group via nitration at position 6 followed by catalytic hydrogenation.

  • Carboxylation: Installing the carboxylic acid group at position 3 using carbon dioxide or carboxylation reagents .

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYieldPurity
MethylationCH3_3I, K2_2CO3_3, DMF85%90%
NitrationHNO3_3, H2_2SO4_470%88%
CarboxylationCO2_2, Pd(OAc)2_265%95%

Industrial-Scale Challenges

Large-scale production faces hurdles such as:

  • Regioselectivity: Ensuring precise substitution at positions 1, 3, and 6.

  • Purification: Removing byproducts like 2-methyl isomers, which form due to competing reactions .

  • Safety: Handling hydrogen gas during alkoxide-mediated methylations .

Applications in Medicinal Chemistry

AMPK Activation

6-Amino-1-methyl-1H-indole-3-carboxylic acid derivatives (e.g., PF-06409577) are potent activators of AMPK, a key regulator of cellular energy homeostasis. In a TR-FRET assay, these compounds reduced the KmK_m for the SAMS peptide substrate by 4.4-fold, enhancing enzymatic activity .

Table 3: Pharmacological Profile of PF-06409577

ParameterValueSource
AMPK α1β1γ1 EC50_{50}12 nM
Selectivity (β1/β2)>100-fold
Oral Bioavailability (Rat)31%

Antitumor Agents

The compound serves as a building block for kinase inhibitors. For example, coupling it with pyrrolizidine esters yields 5-HT4_4 receptor ligands, while reactions with pyrimidinones produce PKC inhibitors .

Metabolic Disorder Therapeutics

In ZSF-1 rat models of diabetic nephropathy, oral administration of derivatives reduced urinary albumin excretion by 60–70%, comparable to ramipril . Mechanistic studies linked this effect to AMPK-mediated inhibition of renal fibrosis.

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate permeability (RRCK Papp_{\text{app}} = 25 × 106^{-6} cm/s) .

  • Metabolism: Low hepatic clearance (<15 mL/min/kg in rats) .

  • Excretion: Primarily renal (>80% unchanged) .

Future Perspectives

Future research should explore:

  • Polypharmacology: Targeting multiple pathways (e.g., AMPK and mTOR) for synergistic effects.

  • Prodrug Design: Enhancing oral bioavailability through ester or amide prodrugs.

  • Crystallography: Resolving co-crystal structures with AMPK to guide rational drug design.

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